molecular formula C₂₆H₃₄N₂O₄ B1145166 N-Cyanonorbuprenorphine CAS No. 799773-67-4

N-Cyanonorbuprenorphine

Cat. No.: B1145166
CAS No.: 799773-67-4
M. Wt: 438.56
InChI Key:
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Description

N-Cyanonorbuprenorphine is a synthetic derivative of norbuprenorphine, which itself is a metabolite of buprenorphine. Buprenorphine is a well-known opioid used for pain management and opioid addiction treatment. This compound is primarily used as an intermediate in the synthesis of other norbuprenorphine derivatives and as an impurity marker in buprenorphine formulations .

Scientific Research Applications

N-Cyanonorbuprenorphine has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, buprenorphine, a related compound, acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor .

Safety and Hazards

The safety and hazards of a compound depend on its toxicity and reactivity. For instance, many compounds with a cyano group (-CN) are toxic and can be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions in the study of a compound like “N-Cyanonorbuprenorphine” could involve further investigation into its synthesis, properties, and potential applications. This could include the development of safer and more efficient synthesis methods, exploration of its potential uses in medicine or industry, and a deeper understanding of its interactions with biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyanonorbuprenorphine typically involves the N-dealkylation of buprenorphine followed by the introduction of a cyano group. The reaction conditions often require the use of strong bases and cyanating agents. For instance, one common method involves the use of sodium hydride and cyanogen bromide in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

N-Cyanonorbuprenorphine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various norbuprenorphine derivatives, which can be further utilized in pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

    Norbuprenorphine: A major metabolite of buprenorphine with similar pharmacological properties.

    Buprenorphine: The parent compound, widely used for pain management and opioid addiction treatment.

    Buprenorphine-3-glucuronide: A metabolite with distinct pharmacological effects.

Uniqueness

N-Cyanonorbuprenorphine is unique due to its specific use as an intermediate in the synthesis of norbuprenorphine derivatives and as an impurity marker. Its partial agonist and antagonist properties also make it distinct in its pharmacological profile .

Properties

CAS No.

799773-67-4

Molecular Formula

C₂₆H₃₄N₂O₄

Molecular Weight

438.56

Synonyms

4,5-Epoxy-18,19-dihydro-3-hydroxy-7-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-6-methoxy-(5α,7α)-6,14-Ethenomorphinan-17-carbonitrile;  Norbuprenorphine Impurity;  (4R,4aS,6R,7R,7aR,12bS)-9-hydroxy-6-(2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,5,6,7,7

Origin of Product

United States

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